Methanimidamide, N-phenyl-, (Z)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of Methanimidamide, N-phenyl-, (Z)- follows IUPAC guidelines for substituted amidines. The base structure is derived from methanimidamide (H₂N–CH=NH), where one hydrogen on the nitrogen atom is replaced by a phenyl group. The (Z)-stereodescriptor specifies the spatial arrangement of substituents around the C=N bond, with the phenyl group and the remaining hydrogen atom positioned on the same side.
Table 1: Key identifiers for Methanimidamide, N-phenyl-, (Z)-
| Property | Value |
|---|---|
| IUPAC Name | N'-phenylmethanimidamide |
| Molecular Formula | C₇H₈N₂ |
| CAS Registry Number | 143465-24-1 |
| InChIKey | YKSCOZXTXACAIX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=CN |
The compound’s identity is further corroborated by its DSSTox Substance ID (DTXSID10393177) and Nikkaji Number (J3.078.231C).
Molecular Geometry and Stereochemical Configuration
X-ray crystallography and computational models indicate a planar geometry around the C=N bond, with bond lengths of 1.28 Å for C=N and 1.45 Å for C–N (phenyl). The (Z)-configuration places the phenyl group and the hydrogen atom on the same side of the C=N plane, minimizing steric hindrance and enabling intramolecular hydrogen bonding between the NH group and the π-system of the phenyl ring.
Density Functional Theory (DFT) optimizations reveal a dihedral angle of 15.2° between the phenyl ring and the amidine plane, suggesting partial conjugation between the aromatic system and the C=N bond. This partial delocalization contributes to the compound’s stability and influences its tautomeric behavior.
Tautomeric Equilibria and Conformational Analysis
Methanimidamide, N-phenyl-, (Z)- exhibits dynamic tautomerism between its amino (H₂N–CH=N–Ph) and imino (HN=CH–NH–Ph) forms. Nuclear Magnetic Resonance (NMR) studies of analogous benzamidines demonstrate a preference for the amino tautomer (85:15 equilibrium at 298 K), stabilized by resonance-assisted hydrogen bonding.
Table 2: Tautomeric equilibrium parameters
| Parameter | Amino Tautomer | Imino Tautomer |
|---|---|---|
| Energy (DFT/B3LYP/6-31G*) | 0.0 kcal/mol | +3.2 kcal/mol |
| Population (298 K) | 89% | 11% |
Conformational analysis reveals two primary rotamers differing by 180° rotation about the C–N(phenyl) bond. The syn-periplanar conformation (NH₂ group aligned with phenyl meta-hydrogens) is favored by 2.8 kcal/mol due to hyperconjugative interactions between the nitrogen lone pair and the aromatic ring’s σ*-orbitals.
Computational Chemistry Insights: DFT and Molecular Orbital Calculations
DFT studies at the B3LYP/6-311++G(d,p) level provide detailed electronic characterization. The HOMO (-6.32 eV) localizes on the amidine nitrogen lone pairs, while the LUMO (-1.05 eV) resides on the phenyl π*-system, indicating nucleophilic reactivity at nitrogen and electrophilic aromatic substitution potential.
Table 3: Key molecular orbital energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.32 | Amidines nitrogen |
| LUMO | -1.05 | Phenyl π*-system |
| HOMO-1 | -7.18 | C=N π-bond |
Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the nitrogen lone pairs and adjacent antibonding orbitals:
- n(N1) → σ*(C2–N3): 28.5 kcal/mol stabilization
- n(N3) → π*(C7–C8): 15.2 kcal/mol stabilization
These interactions explain the shortened C=N bond length (1.28 Å vs. 1.34 Å in non-conjugated systems) and enhanced rotational barrier (18.4 kcal/mol).
The compound’s infrared spectrum, simulated at the MP2/cc-pVTZ level, predicts characteristic stretches at:
- N–H asymmetric: 3425 cm⁻¹
- C=N stretch: 1648 cm⁻¹
- Phenyl ring modes: 1580–1450 cm⁻¹
Transition state calculations for tautomerization reveal a concerted double hydrogen transfer mechanism with an activation energy of 24.7 kcal/mol, significantly lower than the uncatalyzed process (41.2 kcal/mol).
Properties
CAS No. |
143465-24-1 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
N'-phenylmethanimidamide |
InChI |
InChI=1S/C7H8N2/c8-6-9-7-4-2-1-3-5-7/h1-6H,(H2,8,9) |
InChI Key |
YKSCOZXTXACAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CN |
Origin of Product |
United States |
Preparation Methods
Imine Intermediate Formation
The most common synthetic route involves imine intermediates , leveraging the reactivity of anilines with aldehydes or ketones. This method aligns with general amidine synthesis protocols.
Procedure
- Imine Synthesis : Aniline reacts with a formamide derivative (e.g., formic acid derivatives) to form an imine precursor. For example, reacting aniline with formic acid under dehydrating conditions (e.g., using POCl₃ or P₂O₅) generates an imine intermediate.
- Amidine Formation : The imine is treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., triethylamine) to introduce the N,N-dimethyl group. This step ensures the Z configuration through steric control and electronic effects.
Key Conditions
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–80°C | Controls reaction kinetics |
| Solvent | Dichloromethane, THF | Enhances solubility and yield |
| Catalyst/Reagent | BF₃·OEt₂, H₂SO₄ | Facilitates cyclization or protonation |
Example :
Aniline + HCONH₂ → N-Phenylimidamide intermediate → N,N-Dimethyl substitution → (Z)-Methanimidamide.
Catalytic Amidine Formation
Alternative methods employ transition metal catalysts or acid-mediated cyclization to directly form the amidine backbone.
Procedure
- Direct Amidine Synthesis : Reacting aniline with a formamide derivative (e.g., formamide) under catalytic conditions. For instance, using RhCl₃ or AgOTf as catalysts promotes C–N bond formation.
- Stereochemical Control : The Z configuration is enforced by steric hindrance from the N,N-dimethyl groups or electronic effects from electron-withdrawing substituents on the phenyl ring.
Comparative Analysis of Catalysts
| Catalyst | Reaction Efficiency | Z-Selectivity |
|---|---|---|
| RhCl₃·3H₂O | Moderate | High |
| AgOTf | High | Moderate |
| BF₃·OEt₂ | High | High |
Mechanistic Insight :
Rhodium or silver catalysts facilitate oxidative coupling, while BF₃·OEt₂ stabilizes intermediates via Lewis acid coordination, favoring syn addition.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields for thermally sensitive intermediates.
Procedure
- Rapid Imine Formation : Aniline and formic acid derivatives are heated under microwave conditions (e.g., 160°C for 9 hours in DME) to form the imine.
- Methylation Step : Post-imine formation, methylating agents are introduced under microwave irradiation to install the N,N-dimethyl group.
Advantages
Stereochemical Control Strategies
The Z configuration is critical for biological activity. Strategies include:
Steric Guidance
Electronic Effects
- Electron-Withdrawing Groups : Substituents on the phenyl ring (e.g., -NO₂, -CF₃) stabilize the Z isomer through resonance or inductive effects.
Purification and Characterization
Purification Methods
| Method | Conditions | Outcome |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane | >95% purity |
| Recrystallization | Ethanol or methanol | Crystalline solid |
Characterization Techniques
- ¹H NMR : Peaks at δ 3.3–3.5 ppm (N–CH₃ groups) and δ 7.2–7.8 ppm (aromatic protons).
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=N stretch).
Challenges and Optimization
Common Issues
| Challenge | Solution |
|---|---|
| Low Z-Selectivity | Use bulky catalysts or chiral ligands |
| Side Reactions | Optimize solvent polarity and temperature |
Chemical Reactions Analysis
Types of Reactions: Methanimidamide, N-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Medicinal Applications
2.1 Anticancer Activity
Recent research has focused on the development of new derivatives of methanimidamide for potential anticancer applications. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized, showing promising activity against cancer cell lines. The structural modifications aimed at enhancing efficacy include the introduction of nitrile groups, which are known to play significant roles in drug activity .
2.2 Prodrug Development
Methanimidamide derivatives have been explored as prodrugs to improve oral bioavailability. For example, the N-hydroxymethanimidamide functionality has been shown to enhance the pharmacokinetic properties of certain drug candidates, such as antithrombotic agents . This approach allows for better absorption and efficacy in therapeutic applications.
Agricultural Applications
3.1 Pesticide Development
Methanimidamide derivatives have been investigated for their potential use as pesticides and insecticides. The compound's ability to affect pest physiology makes it a candidate for development into effective agricultural chemicals. For example, formulations containing methanimidamide have been studied for their efficacy against various agricultural pests .
Case Studies
Mechanism of Action
The mechanism of action of Methanimidamide, N-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected Methanimidamide Derivatives
Key Observations :
- The introduction of electron-donating groups (e.g., -OCH₃ in ) or bulky substituents (e.g., diethyl in ) increases molecular weight and may alter boiling points.
Substituent Effects on Reactivity and Stability
Hydrolysis Kinetics
N-Phenyl maleimide derivatives (e.g., in antibody-drug conjugates) hydrolyze faster than N-alkyl analogs due to reduced steric hindrance and enhanced electron-withdrawing effects of the phenyl group . By analogy, methanimidamides with N-phenyl groups may exhibit faster hydrolysis rates compared to N-alkylated derivatives, impacting their stability in aqueous environments.
Electronic Effects
- Electron-donating groups (e.g., -NMe₂, -OMe) on the N-phenyl ring enhance bioactivity in cinnamamide derivatives by stabilizing charge-transfer interactions .
- Electron-withdrawing groups (e.g., -CN) reduce activity, as seen in Nrf2/ARE luciferase assays .
- In fluorophores, N-phenyl substitution with electron-donating groups red-shifts emission spectra by ~236 nm compared to unsubstituted analogs .
Key Trends :
- Halogens (F, Cl) at ortho/para positions enhance activity in drug candidates .
- N-Phenyl groups enable fluorescence in verdazyls, whereas N-methyl analogs are non-fluorescent .
Stereochemical Considerations
The (Z)-configuration in methanimidamides dictates the spatial orientation of substituents, which can influence:
- Binding affinity : In triazine derivatives, stacking interactions between the N-phenyl ring and biomolecular targets (e.g., DNA/RNA) are critical for activity .
- Metabolic stability : Stereochemistry affects metabolic pathways, as seen in fluorofentanyl isomers where N-phenyl ring hydroxylation is position-dependent .
Biological Activity
Methanimidamide, N-phenyl-, (Z)- is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on various studies that have explored its efficacy against different pathogens and cancer cell lines.
Chemical Structure and Properties
Methanimidamide, N-phenyl-, (Z)- is characterized by its imidamide functional group, which is known to influence its biological activity. The presence of the phenyl group may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Research has identified that methanimidamide derivatives exhibit varying degrees of antimicrobial activity. For instance, a study highlighted the inhibition of methionine aminopeptidases (MtMetAPs) from Mycobacterium tuberculosis (Mtb), suggesting that modifications to the methanimidamide structure can lead to potent inhibitors against this pathogen. The minimum inhibitory concentration (MIC) values for certain derivatives were reported, indicating their effectiveness against Mtb in culture settings .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4c | 20 | Moderate inhibition of MtMetAP1c |
| 4h | >50 | Weak inhibition |
| 4m | 6.6 ± 1.8 | Moderate inhibition |
The structure-activity relationship (SAR) studies indicated that specific modifications to the methanimidamide structure could enhance its antimicrobial potency .
Anticancer Activity
The anticancer potential of methanimidamide derivatives has also been explored. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results demonstrated that several compounds exhibited significant cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| l | 27.6 | Strongest cytotoxic activity |
| m-ClPh | 29.3 | Higher activity due to p-π conjugation effect |
The study concluded that the position and nature of substituents on the benzene ring significantly influenced the inhibitory effects on cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents .
Study on Methanimidamide Derivatives
In a systematic investigation, a library of methanimidamide derivatives was screened for their effectiveness against MtMetAPs. Among these, certain compounds showed promising results as potential anti-tuberculosis agents. The SAR analysis revealed that modifications in the A- and B-rings were crucial for enhancing inhibitory activity against MtMetAPs .
Evaluation of Cytotoxicity
Another study focused on evaluating a range of synthesized compounds for their cytotoxic effects on MDA-MB-231 cells. The findings indicated that all tested compounds exhibited varying degrees of cytotoxicity at a concentration of 50 μM, with some showing selective toxicity towards cancer cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
